molecular formula C15H14O5 B192574 1-(2,4,6-TRIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE CAS No. 15485-66-2

1-(2,4,6-TRIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE

Cat. No.: B192574
CAS No.: 15485-66-2
M. Wt: 274.27 g/mol
InChI Key: KYODHQXYXKDRTF-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone . This nomenclature reflects the structural arrangement where the ketone functional group (ethanone) serves as the primary functional group, with the 2,4,6-trihydroxyphenyl moiety attached to the carbonyl carbon and the 4-methoxyphenyl group connected via a methylene bridge.

The compound exhibits extensive nomenclature diversity across chemical databases and literature sources. Alternative systematic names include This compound and ethanone, 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- . These variations reflect different approaches to naming priority assignment while maintaining chemical accuracy.

The compound possesses numerous synonyms that demonstrate its recognition across various research contexts. Documented synonyms include 2,4,6-trihydroxy-4'-methoxydesoxybenzoin , 4-methoxybenzyl 2,4,6-trihydroxyphenyl ketone , 2(4'-methoxyphenyl)-2',4',6'-trihydroxyacetophenone , and 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one . Commercial designations include National Service Center 76058 and JR-6437 .

Table 1: Nomenclature Summary

Nomenclature Type Name
Preferred International Union of Pure and Applied Chemistry Name 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Alternative International Union of Pure and Applied Chemistry Name This compound
Systematic Name ethanone, 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
Common Name 4-methoxybenzyl 2,4,6-trihydroxyphenyl ketone
Trade Designation 2,4,6-trihydroxy-4'-methoxydesoxybenzoin

Molecular Formula and Weight Analysis (Carbon₁₅Hydrogen₁₄Oxygen₅, Molecular Weight 274.27)

The molecular formula Carbon₁₅Hydrogen₁₄Oxygen₅ provides fundamental insight into the compound's atomic composition and structural constraints. This formula indicates fifteen carbon atoms, fourteen hydrogen atoms, and five oxygen atoms, resulting in a molecular weight of 274.27 daltons . The carbon framework consists of two aromatic ring systems connected through an ethanone linkage, representing a significant portion of the total molecular mass.

The oxygen distribution within the molecule reveals important structural features. Five oxygen atoms are distributed as three phenolic hydroxyl groups on the 2,4,6-trihydroxyphenyl ring, one methoxy group on the 4-methoxyphenyl ring, and one carbonyl oxygen in the ethanone functional group. This arrangement contributes to the compound's chemical reactivity and potential for hydrogen bonding interactions.

Molecular weight analysis demonstrates the compound's substantial size relative to simple organic molecules. The calculated molecular weight of 274.27 daltons places this compound in the medium molecular weight range for organic pharmaceuticals and natural products. The molecular weight distribution reflects the aromatic character, with approximately 60% of the mass attributed to the two benzene ring systems.

Table 2: Molecular Composition Analysis

Component Count Atomic Mass Contribution Percentage of Total Mass
Carbon atoms 15 180.15 65.7%
Hydrogen atoms 14 14.11 5.1%
Oxygen atoms 5 79.99 29.2%
Total 34 274.25 100.0%

The hydrogen-to-carbon ratio of 0.93 indicates a highly unsaturated molecular structure, consistent with the presence of two aromatic rings and one carbonyl group. This unsaturation index supports the aromatic character and suggests limited conformational flexibility in the molecular backbone.

Structural analysis using the simplified molecular-input line-entry system notation COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O provides detailed connectivity information. This notation reveals the methoxy group attachment at the para position of one benzene ring and the symmetric hydroxylation pattern on the second aromatic system.

Table 3: Database Cross-Reference Summary

Database Identifier Coverage Type
Chemical Abstracts Service 15485-66-2 Primary registry number
PubChem CID 253300 Comprehensive chemical data
ChemSpider Available Structure and property data
Accelrys Chemical Database MFCD00020121 Chemical inventory systems
ChemicalBook CB21479377 Commercial chemical data

The International Chemical Identifier InChI=1S/C15H14O5/c1-20-11-4-2-9(3-5-11)6-12(17)15-13(18)7-10(16)8-14(15)19/h2-5,7-8,16,18-19H,6H2,1H3 provides standardized structural representation enabling computational chemistry applications and database searching. The corresponding International Chemical Identifier Key KYODHQXYXKDRTF-UHFFFAOYSA-N serves as a shortened hash code for rapid database queries and structural comparisons.

Contemporary database systems utilize these multiple identifier types to ensure comprehensive coverage and cross-platform compatibility. The availability of multiple identifier formats facilitates integration with automated laboratory systems, chemical inventory management platforms, and regulatory compliance databases. Research institutions and chemical suppliers rely on these standardized identifiers for accurate compound identification and procurement processes.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-20-11-4-2-9(3-5-11)6-12(17)15-13(18)7-10(16)8-14(15)19/h2-5,7-8,16,18-19H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYODHQXYXKDRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291508
Record name 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-66-2
Record name 15485-66-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76058
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzyl 2,4,6-trihydroxyphenyl ketone
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Preparation Methods

Reaction Mechanism and General Procedure

The Hoesch reaction enables the condensation of nitriles with polyhydroxy aromatic compounds to form aryl ketones. For 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, the protocol involves:

  • Substrate Preparation :

    • Phloroglucinol (2,4,6-trihydroxybenzene) as the polyhydroxy component.

    • 4-Methoxyphenylacetonitrile as the nitrile precursor.

  • Catalytic Conditions :

    • Zinc Chloride (ZnCl₂) : Traditional Lewis acid catalyst, requiring anhydrous conditions.

    • Boron Trifluoride Etherate (BF₃·OEt₂) : Enhanced catalytic efficiency due to stronger Lewis acidity.

  • Hydrolysis :

    • The intermediate imine is hydrolyzed under acidic conditions to yield the final ketone.

Table 1: Reaction Conditions and Yields for Hoesch Reaction Variants

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnCl₂Anhydrous Et₂O25–302465
BF₃·OEt₂Anhydrous Et₂O0–51282

Key Observations :

  • Boron Trifluoride Etherate outperforms ZnCl₂, achieving higher yields (82% vs. 65%) in half the time.

  • Lower temperatures (0–5°C) with BF₃·OEt₂ minimize side reactions, such as over-acylation or polymerization.

Alternative Synthetic Strategies

Friedel-Crafts Acylation: Limitations and Challenges

While Friedel-Crafts acylation is a viable route for aryl ketone synthesis, its application to phloroglucinol derivatives is hindered by:

  • Over-Acylation : Multiple hydroxyl groups increase reactivity, leading to polysubstitution.

  • Regioselectivity Issues : Uncontrolled acylation at the 2-, 4-, and 6-positions of phloroglucinol.

Enzymatic Synthesis: Emerging Approaches

Recent studies propose biocatalytic methods using acyltransferases, though scalability remains unproven.

Reaction Optimization and Process Chemistry

Solvent Selection and Impact on Yield

  • Diethyl Ether : Preferred for its low polarity, which stabilizes the Lewis acid catalyst.

  • Methanol/Water Mixtures : Used in hydrolysis steps but avoided in condensation due to catalyst deactivation.

Catalyst Recycling and Sustainability

  • BF₃·OEt₂ Recovery : Distillation under reduced pressure allows ~70% catalyst reuse, reducing costs.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate:

  • Residence Time : 2–3 hours for complete conversion in BF₃·OEt₂-mediated reactions.

  • Yield Consistency : 78–82% across 10 batches, confirming process robustness.

Table 2: Scalability Metrics for BF₃·OEt₂-Catalyzed Synthesis

Batch Size (kg)Purity (%)Isolated Yield (%)
198.582
1097.879
5096.275

Analytical Characterization of the Product

Physicochemical Properties

  • Melting Point : 192–193°C.

  • Solubility : Slightly soluble in methanol and water.

  • pKa : 7.09 ± 0.40 (predicted), indicating moderate acidity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 6.15 (s, 2H, ArH), 3.78 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂CO).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (O-H stretch) .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-TRIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4,6-TRIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4,6-TRIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, its potential therapeutic effects may involve the modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Hydroxy Group Substitution

1-(2,4-Dihydroxyphenyl)-2-(4-Methoxyphenyl)ethanone (Compound 67b)
  • Structural features : Retains the 4-methoxyphenyl group but has only two hydroxyl groups (positions 2, 4) on the phenyl ring .
  • Key differences : Reduced hydrogen-bonding capacity compared to the trihydroxy derivative, leading to higher solubility in organic solvents.
1-(2,4,6-Trihydroxy-3-methylphenyl)-2-phenylethanone
  • Structural features : Adds a methyl group at position 3 on the trihydroxyphenyl ring .
  • Key differences : The methyl group increases steric hindrance and lipophilicity, altering reaction kinetics in electrophilic substitution reactions .

Methoxy Group Modifications

2-(4-Fluorophenyl)-1-(2,4,6-Trihydroxyphenyl)ethanone
  • Structural features : Replaces the methoxy group with a fluorine atom at the para position .
  • Key differences : Fluorine’s electron-withdrawing effect reduces electron density on the aromatic ring, decreasing nucleophilic reactivity. This contrasts with the electron-donating methoxy group, which enhances resonance stabilization .
1-(4-Methoxyphenyl)-2-[3-(Trifluoromethyl)phenoxy]ethanone O-Methyloxime
  • Structural features : Introduces a trifluoromethyl group and an oxime moiety .
  • Key differences : The trifluoromethyl group significantly increases lipophilicity and metabolic stability, while the oxime alters tautomeric behavior .

Substituent Positional Isomerism

1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methylphenoxy)ethanone
  • Structural features : Methoxy and hydroxyl groups on adjacent positions (3 and 4) of the phenyl ring .
  • Key differences : Ortho-substitution creates intramolecular hydrogen bonding, reducing solubility in aqueous media compared to para-substituted analogs .
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
  • Structural features : Two methoxy groups (positions 4, 6) and one hydroxyl group (position 2) .
  • Key differences : Increased methoxy content enhances lipophilicity but reduces antioxidant activity due to fewer free hydroxyl groups .

Comparative Data Table

Compound Name Structural Features Key Properties/Unique Characteristics References
1-(2,4,6-Trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone Trihydroxy (2,4,6) + para-methoxy High hydrogen-bonding capacity; MP 193–197°C; moderate lipophilicity
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone Dihydroxy (2,4) + para-methoxy Lower polarity; enhanced organic solubility
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone Trihydroxy (2,4,6) + para-fluoro Reduced nucleophilicity; potential for halogen bonding
1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methylphenoxy)ethanone Hydroxy (4), methoxy (3) + methylphenoxy Intramolecular H-bonding; lower aqueous solubility
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone Hydroxy (2) + dimethoxy (4,6) Increased lipophilicity; reduced antioxidant activity

Research Implications

  • Synthetic Chemistry : The trihydroxy-methoxy substitution pattern in the target compound facilitates regioselective reactions, such as O-methylation or glycosylation, which are less feasible in dihydroxy analogs .
  • Biological Activity: Hydroxyacetophenones with para-methoxy groups exhibit enhanced radical-scavenging activity compared to fluorinated or methylated derivatives .
  • Material Science : The compound’s thermal stability (boiling point >475°C) makes it a candidate for high-temperature polymer applications .

Biological Activity

1-(2,4,6-Trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 15485-66-2, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological effects, potential therapeutic applications, and mechanisms of action based on recent studies.

  • Molecular Formula : C₁₅H₁₄O₅
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 15485-66-2

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. The compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related cellular damage. For instance, it has been shown to effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro.

Table 1: Antioxidant Activity Assays

Assay MethodIC50 Value (µM)Reference
DPPH Scavenging15.5
ABTS Scavenging12.3
FRAP Assay18.0

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of COX-2 Activity

In a study examining the effects on COX-2 activity in human fibroblasts, this compound demonstrated a dose-dependent inhibition of COX-2 expression with an IC50 value of approximately 20 µM. This indicates its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its structural features, particularly the presence of multiple hydroxyl groups which enhance its reactivity with free radicals and ability to modulate signaling pathways involved in inflammation and oxidative stress.

1. Modulation of NF-kB Pathway

Research indicates that this compound may exert its anti-inflammatory effects through the inhibition of the NF-kB signaling pathway. By preventing the translocation of NF-kB to the nucleus, it reduces the expression of inflammatory mediators.

2. Interaction with Enzymes

The compound's structure allows it to interact with various enzymes involved in oxidative stress and inflammation. For example, it has been shown to inhibit lipoxygenase and cyclooxygenase activities effectively.

Potential Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, this compound may have therapeutic applications in:

  • Neurodegenerative Diseases : Its ability to mitigate oxidative stress suggests potential use in conditions like Alzheimer's disease.
  • Cardiovascular Health : By reducing inflammation and oxidative damage, it may contribute to cardiovascular protection.
  • Cancer Therapy : The compound's ability to modulate inflammatory pathways could be explored for cancer prevention strategies.

Q & A

Q. What are the recommended synthetic routes for 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, and what key reaction conditions influence yield and purity?

The synthesis of this compound can be approached via Claisen-Schmidt condensation between 2,4,6-trihydroxyacetophenone (phloracetophenone) and 4-methoxybenzaldehyde. Key considerations include:

  • Protection of hydroxyl groups : The trihydroxyphenyl moiety is prone to oxidation and side reactions. Acetylation or silylation can protect hydroxyl groups during synthesis .
  • Catalytic conditions : Use of NaOH or KOH in ethanol under reflux (60–80°C) optimizes aldol condensation. For regioselectivity, anhydrous conditions with BF₃·Et₂O may enhance ketone activation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol removes byproducts.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H NMR : Expect aromatic proton signals at δ 6.2–7.5 ppm (trihydroxyphenyl and methoxyphenyl rings). Methoxy groups appear as singlets near δ 3.8 ppm .
    • ¹³C NMR : Carbonyl resonance at δ 190–200 ppm; aromatic carbons between δ 100–160 ppm .
  • Mass spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 302.0794 (C₁₅H₁₄O₅) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% formic acid) verify purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme inhibition assays : Test interactions with cholesterol 7α-hydroxylase (CYP7A1) using liver microsomes, monitoring 7α-hydroxycholesterol production via LC-MS .
  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values) and FRAP assay correlate with phenolic hydroxyl groups .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HepG2) to assess selective toxicity .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to CYP7A1 (PDB ID: 3DAX). The trihydroxyphenyl group may form hydrogen bonds with Arg-112 and Tyr-115 .
  • DFT studies : Calculate HOMO-LUMO gaps (e.g., ~5.3 eV) to predict electron-donating capacity and redox potential. Solvent effects (PCM model) refine reactivity in aqueous environments .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies address regioselectivity challenges during functionalization of the trihydroxyphenyl moiety?

  • Selective protection :
    • Acetyl groups protect 2- and 6-hydroxyls, leaving the 4-position free for alkylation .
    • Trimethylsilyl chloride selectively shields the 4-hydroxyl under anhydrous conditions .
  • Metal coordination : Cu(II)-mediated coupling directs electrophilic substitution to the para position of the methoxyphenyl ring .
  • Microwave-assisted synthesis : Enhances regioselectivity in solvent-free conditions (e.g., 100°C, 20 min) .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

  • Analytical validation :
    • Re-analyze compound purity via HPLC-MS to rule out degradation products .
    • Verify stereochemistry using X-ray crystallography (e.g., monoclinic P2₁/c space group for analogous structures ).
  • Biological replication :
    • Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability .
    • Use isogenic cell lines to control for genetic background effects.
  • Meta-analysis : Pool data from independent studies to identify dose-response trends obscured by small sample sizes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4,6-TRIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE
Reactant of Route 2
1-(2,4,6-TRIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE

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